3-Chloro-4-nitro-1H-indazole
Overview
Description
3-Chloro-1H-indazole is a heterocyclic compound with a molecular formula of C7H5ClN2 . It is a key component in various functional molecules used in everyday applications .
Synthesis Analysis
The synthesis of indazoles has seen recent advances, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of 3-Chloro-1H-indazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
3-Chloro-1H-indazole is a heterocyclic compound with a molecular formula of C7H5ClN2 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis and Pesticide Chemistry
3-Chloro-1H-indazole belongs to the class of indazole compounds. It can undergo nucleophilic substitution reactions under basic conditions with common electrophiles such as alkyl bromides to obtain the corresponding N-alkylated derivatives . This substance is mainly used as an organic synthesis and pesticide chemistry intermediate .
Antileishmanial Candidates
An efficient pathway was disclosed for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives by 1,3-dipolar cycloaddition on dipolarophile compounds . The antileishmanial biological potency of the compounds was achieved using an MTT assay that reported compound 13 as a promising growth inhibitor of Leishmania major . Molecular docking demonstrated highly stable binding with the Leishmania trypanothione reductase enzyme and produced a network of hydrophobic and hydrophilic interactions . Molecular dynamics simulations were performed for TryR- 13 complex to understand its structural and intermolecular affinity stability in a biological environment .
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Transition Metal Catalyzed Reactions
3-Chloro-4-nitro-1H-indazole can be used in transition metal catalyzed reactions . These reactions include reductive cyclization reactions and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . This approach provides a brief outline of optimized synthetic schemes with relevant examples .
FGFR1 Inhibitory Activity
Indazole derivatives have been found to exhibit potent FGFR1 inhibitory activity . For example, the compound 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide has shown significant FGFR1 inhibitory activity in enzymatic assays .
Synthesis of NH-1,2,3-triazoles
3-Chloro-4-nitro-1H-indazole can be used in the synthesis of NH-1,2,3-triazoles . This process involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid direct contact with the substance, ensure sufficient ventilation of the area, and avoid handling in a confined space .
Future Directions
properties
IUPAC Name |
3-chloro-4-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGAGLJJSMABRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502510 | |
Record name | 3-Chloro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitro-1H-indazole | |
CAS RN |
54768-47-7 | |
Record name | 3-Chloro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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